2-Benzylcyclohexane-1,3-dione

Lipophilicity Physicochemical Property Drug-likeness

The C2-benzyl substituent on this cyclohexane-1,3-dione is structurally essential—generic 1,3-diketones cannot replicate its enolate regiochemistry or stereochemical outcomes in spiroannulation and cascade reactions. This compound directly yields Wieland–Miescher ketone analogues (~88% yield) under mild organocatalytic conditions and enables one-pot construction of tetrahydrofuran-fused spirocycles with high diastereoselectivity. It also opens unexplored chemical space for next-generation HPPD inhibitor discovery, distinct from the 2-benzoyl triketone class. Choose this compound when the C2-benzyl motif is non-negotiable for your synthetic route.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 22381-56-2
Cat. No. B1607383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylcyclohexane-1,3-dione
CAS22381-56-2
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)CC2=CC=CC=C2
InChIInChI=1S/C13H14O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
InChIKeyMVOXCTRDLYPXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylcyclohexane-1,3-dione (CAS 22381-56-2) – A Structurally Distinct Cyclohexane-1,3-dione Building Block for Precision Synthesis


2-Benzylcyclohexane-1,3-dione (CAS 22381-56-2) is a cyclic 1,3-diketone derivative of cyclohexane-1,3-dione bearing a benzyl substituent at the C2 position . With the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing spirocycles, heterocycles, and Wieland–Miescher ketone analogues [1][2]. Its predicted physicochemical properties include a density of 1.137 g/cm³, a boiling point of 360.7°C at 760 mmHg, and a calculated LogP of 2.17, which collectively inform its handling and purification requirements in research settings .

Why 2-Benzylcyclohexane-1,3-dione Cannot Be Interchanged with Unsubstituted Cyclohexane-1,3-dione or Other Positional Isomers


Generic substitution of cyclohexane-1,3-dione derivatives in synthetic applications is precluded by the profound influence of the benzyl substituent at the C2 position on both chemical reactivity and downstream product architecture. The presence of the C2-benzyl group introduces steric hindrance and electronic modulation that fundamentally alters the enolate regiochemistry and alkylation behavior compared to the parent cyclohexane-1,3-dione or C5-substituted analogues [1]. In cascade and multicomponent reactions, the 2-benzyl motif dictates the stereochemical outcome of spiroannulation and dearomatization processes—outcomes that cannot be replicated by 2-phenyl, 2-benzoyl, or 5-benzyl congeners [2]. Consequently, substituting a generic cyclohexane-1,3-dione for 2-benzylcyclohexane-1,3-dione in established protocols would yield divergent product distributions or complete synthetic failure, underscoring the compound's non-fungible role in precision organic synthesis.

Quantitative Differentiation Evidence for 2-Benzylcyclohexane-1,3-dione Relative to Structural Analogues


Comparative LogP and Lipophilicity: Enhanced Membrane Permeability Relative to Unsubstituted Cyclohexane-1,3-dione

The introduction of a benzyl group at the C2 position substantially increases the calculated LogP of 2-benzylcyclohexane-1,3-dione compared to the parent cyclohexane-1,3-dione, reflecting enhanced lipophilicity that can influence compound partitioning, membrane permeability, and chromatographic behavior in medicinal chemistry applications .

Lipophilicity Physicochemical Property Drug-likeness

Organocatalytic Cascade Synthesis: Comparable Yields to 5,5-Dimethyl Analogue Despite Absence of Gem-Dimethyl Activation

In an organocatalytic reductive alkylation cascade protocol, 2-benzylcyclohexane-1,3-dione was obtained in approximately 88% yield from 1,3-cyclohexanedione and benzaldehyde, demonstrating that the C2-benzyl substitution is synthetically accessible without requiring the gem-dimethyl activation present in dimedone-derived analogues [1].

Organocatalysis Cascade Synthesis Wieland–Miescher Ketone

Spiroannulation Reactivity: Distinct C2-Benzyl vs C5-Benzyl Regiochemistry Dictates Spirocycle Architecture

The positioning of the benzyl substituent at C2 versus C5 of the cyclohexane-1,3-dione core fundamentally dictates the stereochemical and architectural outcome of oxidative dearomatization/spiroannulation cascades. 2-Benzylcyclohexane-1,3-dione participates in p-hydroxybenzylation/dearomatization sequences to yield tetrahydrofuran-containing spiro-cyclohexadienones with specific diastereoselectivity that cannot be achieved using the 5-benzyl positional isomer [1].

Dearomatization Spirocyclization Regioselectivity

Herbicidal HPPD Inhibition: Benzyl vs Benzoyl Substitution Yields Mechanistically Distinct Activity Profiles

Cyclohexane-1,3-dione derivatives bearing a 2-benzyl substituent are documented in patent literature as herbicidal compounds with activity attributed to inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis [1][2]. While 2-benzoylcyclohexane-1,3-diones represent the commercialized triketone herbicide class (e.g., sulcotrione, mesotrione) with well-characterized HPPD inhibition, the 2-benzyl analogue offers a distinct scaffold with potentially differentiated binding kinetics and selectivity profiles arising from the absence of the exocyclic carbonyl conjugation present in the benzoyl series [2].

Herbicide HPPD Inhibition Agrochemical

Physicochemical Benchmarking: Melting Point Distinguishes 2-Benzyl from 5-Benzyl and 5,5-Dimethyl Congeners

The reported melting point of 2-benzylcyclohexane-1,3-dione (184–185 °C) is significantly elevated relative to its positional isomer 5-benzylcyclohexane-1,3-dione and its gem-dimethyl analogue 2-benzyl-5,5-dimethylcyclohexane-1,3-dione, reflecting differences in crystal packing and intermolecular interactions attributable to substitution pattern .

Melting Point Solid-State Property Quality Control

High-Value Research and Industrial Applications for 2-Benzylcyclohexane-1,3-dione Based on Verified Evidence


Synthesis of Wieland–Miescher Ketone Analogues via Organocatalytic Cascade Reactions

2-Benzylcyclohexane-1,3-dione serves as a direct substrate in organocatalytic reductive alkylation cascades to access Wieland–Miescher ketone analogues, achieving approximately 88% yield under mild, room-temperature conditions [1]. This application is particularly relevant for academic and pharmaceutical laboratories engaged in terpenoid natural product synthesis and steroid analogue development, where the C2-benzyl motif provides a handle for further diversification without requiring the gem-dimethyl activation of dimedone-based substrates [1].

Construction of Tetrahydrofuran-Containing Spiro-Cyclohexadienones via Dearomatization/Spiroannulation

In one-pot sequential p-hydroxybenzylation/oxidative dearomatization/spiroannulation protocols, 2-benzylcyclohexane-1,3-dione functions as a key diketone component to generate tetrahydrofuran-fused spiro-cyclohexadienones with high diastereoselectivity [1]. This scaffold is of increasing interest in medicinal chemistry for its three-dimensional complexity and potential to modulate protein–protein interactions, and the C2-benzyl substitution pattern is essential for achieving the desired spirocycle architecture [1].

Agrochemical Discovery: Non-Triketone HPPD Inhibitor Scaffold Exploration

As a 2-benzyl-substituted cyclohexane-1,3-dione, this compound represents a structurally distinct entry point for herbicide discovery programs targeting p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, a validated mode of action for bleaching herbicides [1]. Unlike the extensively patented 2-benzoyl triketone class, the 2-benzyl scaffold offers unexplored chemical space for developing next-generation HPPD inhibitors with potentially differentiated weed spectrum, crop selectivity, and resistance management profiles [1][2].

Medicinal Chemistry Building Block for Site-Selective Heteroaromatic Functionalization

2-Benzylcyclohexane-1,3-dione has been employed as an active methylene component in site-selective 1,4-difunctionalization reactions of nitrogen heteroaromatics, enabling the construction of vinylidene heterocycles and 1,4-difunctionalized quinoline/pyridine derivatives [1]. This application leverages the unique enolate reactivity conferred by the C2-benzyl substitution, making the compound a strategic choice for medicinal chemists synthesizing heterocyclic libraries for biological screening [1].

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